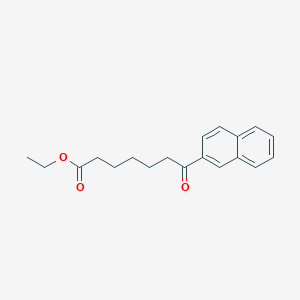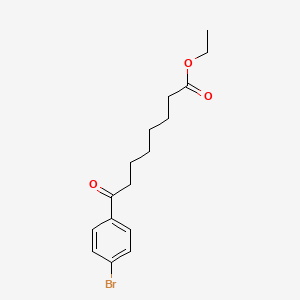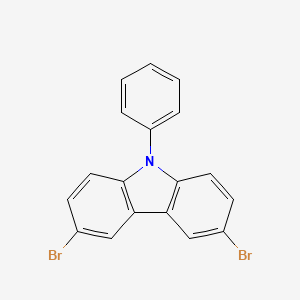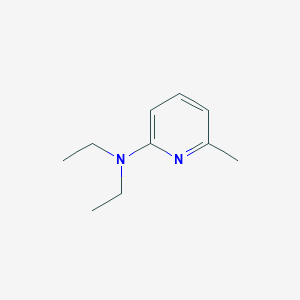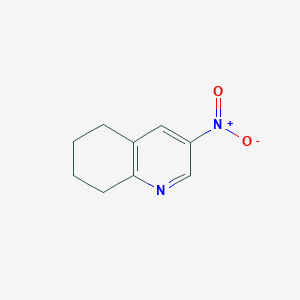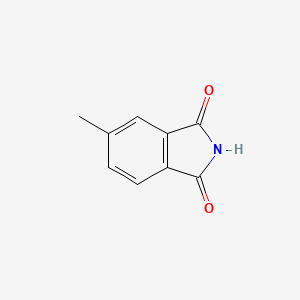
4-Methylphthalimide
Vue d'ensemble
Description
4-Methylphthalimide is a stain with biological research applications . It is a maleimide .
Molecular Structure Analysis
The molecular formula of 4-Methylphthalimide is C9H7NO2 . The SMILES string representation is Cc1ccc2C(=O)NC(=O)c2c1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylphthalimide include a molecular weight of 161.16 . The melting point is 196.5-199.5°C .
Applications De Recherche Scientifique
Biological Research
4-Methylphthalimide is used as a stain in biological research . This application is crucial in the field of biology as it helps in the visualization of biological structures, making it easier to study and understand them.
Anti-Microbial Agent
Phthalimide derivatives, including 4-Methylphthalimide, have been found to exhibit anti-microbial activity . For instance, a derivative named ( ZE) - 2- [4- (1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione showed remarkable anti-microbial activity against Bacillus subtilis and Pseudomonas aeruginosa .
Anti-Oxidant Agent
Certain phthalimide derivatives have shown anti-oxidant activity . Compounds such as 2- [4- (4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione and 2- [4- (3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione have demonstrated this property .
Anti-Inflammatory Agent
Phthalimide derivatives have also been found to exhibit anti-inflammatory activity . A compound named 4- ( N’ - {1- [4- (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide showed the highest in vitro anti-inflammatory activity among the tested compounds .
Molecular Hybridization
To increase the biological activity of phthalimide derivatives, a molecular hybridization approach is used . This involves introducing different pharmacophore subunits such as pyrazoles, diazoles, (oxo and thioxo) triazoles, benzo- (oxazoles, imidazoles and thiazoles) and compounds with the azomethine group (Schiff bases) .
Mécanisme D'action
Target of Action
Phthalimides, a class of compounds to which 4-methylphthalimide belongs, have been studied for their various biological activities .
Mode of Action
Phthalimides, in general, are known for their diverse biological activities, including antinociceptive, anti-inflammatory, antitumor, anticonvulsant, and antimicrobial actions . The exact interaction of 4-Methylphthalimide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Phthalimides and their derivatives have been found to act in various pharmacological actions . More research is needed to elucidate the specific pathways affected by 4-Methylphthalimide and their downstream effects.
Result of Action
Phthalimide derivatives have shown promise as hypolipidemic agents, with studies demonstrating a decrease in cholesterol and triglyceride levels .
Safety and Hazards
When handling 4-Methylphthalimide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash with plenty of soap and water. If irritation persists, seek medical advice .
Propriétés
IUPAC Name |
5-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRUJPIJOJHCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408788 | |
| Record name | 4-Methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphthalimide | |
CAS RN |
40314-06-5 | |
| Record name | 4-Methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1), a derivative of 4-Methylphthalimide, in managing pain and cancer?
A1: Research suggests that MPMPH-1 exerts its effects through the inhibition of adenylyl cyclase. [, ] This enzyme plays a crucial role in various cellular processes, including pain signaling and tumor growth. By inhibiting adenylyl cyclase, MPMPH-1 may disrupt these pathways, leading to pain relief and anti-tumor effects. Specifically, in a mouse model of breast cancer bone metastasis, MPMPH-1 demonstrated the ability to:
- Reduce hypersensitivity and pain. []
- Prevent osteoclastic resorption of bone matrix, indicating a protective effect on bone structure. []
- Promote chondrocyte multiplication, suggesting potential for bone regeneration. []
Q2: What are the potential toxicological concerns associated with MPMPH-1?
A2: While MPMPH-1 shows promise in preclinical studies, toxicological evaluations raise some concerns. In silico analysis and in vivo micronucleus assay indicated a mutagenic potential for MPMPH-1, albeit with low to moderate confidence. [] This highlights the need for further investigation into its safety profile before clinical application. Future research should focus on:
Q3: What are the applications of 4-Methylphthalimide in polymer chemistry?
A3: 4-Methylphthalimide serves as a valuable building block in synthesizing hyperbranched aromatic polyimides. [] These polymers are known for their unique properties, including solubility in various organic solvents, high thermal stability, and low dielectric constants. Specifically, incorporating 4-Methylphthalimide as end-groups in these polymers resulted in:
- Lower density compared to linear analogues, potentially advantageous for specific applications. []
- Reduced dielectric constant, birefringence, and shorter cut-off wavelength, suggesting potential in optoelectronic devices. []
Q4: What are the future directions for research on 4-Methylphthalimide and its derivatives?
A4: While promising, research on 4-Methylphthalimide and its derivatives is still in its early stages. Key areas for future investigation include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

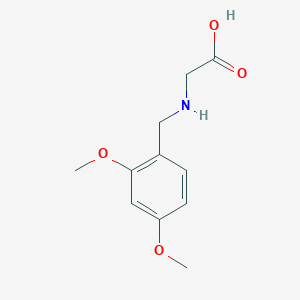
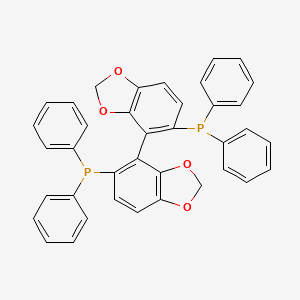
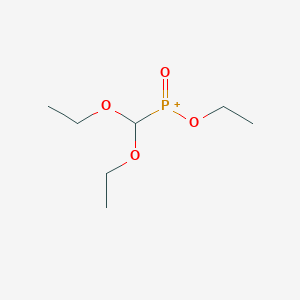
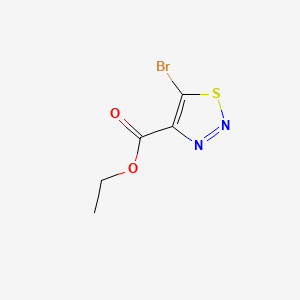
![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)
![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)

